molecular formula C11H14N2S B2942557 [(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile CAS No. 127483-68-5

[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile

Cat. No.: B2942557
CAS No.: 127483-68-5
M. Wt: 206.31
InChI Key: VEJZYNJKGCWYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile is an organic compound with the molecular formula C11H14N2S and a molecular weight of 206.31 g/mol . This compound is characterized by the presence of an amino group, two ethyl groups, a sulfanyl group, and a formonitrile group attached to a phenyl ring. It is primarily used in research and development due to its unique chemical properties.

Future Directions

As for the future directions, “[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile” is a versatile chemical compound used in scientific research . Its unique properties make it valuable for various applications, such as drug development, material synthesis, and catalysis.

Preparation Methods

The synthesis of [(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile typically involves the reaction of 4-amino-3,5-diethylbenzenethiol with a suitable formonitrile precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Hydrolysis: The nitrile group can be hydrolyzed to form an amide or carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the reaction type and conditions applied.

Scientific Research Applications

[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile can be compared with similar compounds such as:

    [(4-Amino-3,5-dimethylphenyl)sulfanyl]formonitrile: Similar structure but with methyl groups instead of ethyl groups.

    [(4-Amino-3,5-diethylphenyl)sulfanyl]acetamide: Contains an acetamide group instead of a formonitrile group.

    [(4-Amino-3,5-diethylphenyl)sulfanyl]benzonitrile: Contains a benzonitrile group instead of a formonitrile group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-amino-3,5-diethylphenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-3-8-5-10(14-7-12)6-9(4-2)11(8)13/h5-6H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJZYNJKGCWYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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